Boc-D-methionine sulfone

概要

説明

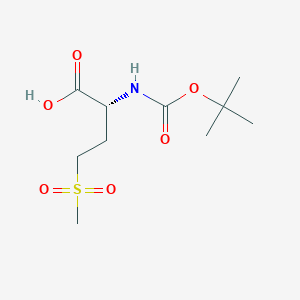

Boc-D-methionine sulfone is a chemical compound with the molecular formula C10H19NO6S and a molecular weight of 281.33 . It is a white to off-white powder .

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfonyl)butanoic acid . The InChI code is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It has a predicted boiling point of 523.4°C and a predicted density of 1.267 g/cm3 .科学的研究の応用

Detection and Identification of Oxidized Methionine

Methionine sulfoxide (MetO), related to Boc-D-methionine sulfone, is prevalent in oxidative stress conditions. Novel antibodies developed against an oxidized methionine-rich protein enable the detection of methionine oxidation in proteins and mouse and yeast extracts. This finding is particularly significant in the context of aging or diseases like Alzheimer's, where methionine-oxidized proteins are more prominent (Oien et al., 2009).

Synthesis of Zwitterionic Polymers

The synthesis of a zwitterionic methacryloyl sulfonium sulfonate monomer, derived from methionine, highlights the chemical versatility of methionine-based compounds. This polymer, featuring this compound-like characteristics, exhibits unique thermosensitivity and antifouling properties, useful in diverse applications such as biocompatible coatings (Maji et al., 2017).

Enzymatic Mechanisms and Protein Repair

The study of peptide methionine sulfoxide reductase (MsrA), which reverses oxidation in methionine, is crucial for understanding protein repair mechanisms. This enzyme, closely related to the functioning of this compound, plays a significant role in protecting against cell damage and death by repairing oxidized methionine in proteins (Brot & Weissbach, 2000).

Electrochemical Analysis

This compound and related compounds like methionine undergo electrochemical oxidation, which is vital for understanding their behavior in biological systems. Research on the electrochemical behavior of methionine provides insights into the oxidation process and potential applications in biosensing technologies (Enache & Oliveira‐Brett, 2011).

Oxidation and Reduction Analysis in Proteins

Analysis of methionine/selenomethionine oxidation and the function of methionine sulfoxide reductase using methionine-rich proteins provides insights into cellular oxidative stress and aging processes. This research is significant for understanding the role of compounds like this compound in biological systems (Le et al., 2008).

Molecular Structure and Spectroscopy

The study of the molecular structure and spectral properties of methionine sulfone, a product of complete oxidation of methionine, contributes to the understanding of this compound's chemical characteristics and potential applications in spectroscopy and structural biology (Skvortsov et al., 2003).

Safety and Hazards

Boc-D-methionine sulfone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用機序

Target of Action

Boc-D-methionine sulfone is a complex compound with a specific molecular structure

Biochemical Pathways

Methionine, the core component of this compound, plays a crucial role in several biochemical pathways. Methionine is a fundamental metabolite in plant cells, controlling the level of several key metabolites, such as ethylene, polyamines, and biotin, through its first metabolite, S-adenosylmethionine (SAM) . SAM is the primary biological methyl group donor, regulating essential cellular processes such as cell division, cell wall synthesis, chlorophyll synthesis, and membrane synthesis .

Pharmacokinetics

Methionine derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Methionine and its derivatives are known to play crucial roles in protein synthesis and methylation reactions, which are essential for numerous cellular functions .

生化学分析

Biochemical Properties

Boc-D-methionine sulfone, like its parent compound methionine, is involved in various biochemical reactions. Methionine is known to regulate metabolic processes, the innate immune system, and digestive functioning in mammals

Cellular Effects

Methionine, the parent compound, has been shown to intervene in lipid metabolism, activate endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and contribute to the biosynthesis of glutathione to counteract oxidative stress . It is plausible that this compound may have similar effects, but this needs to be confirmed through experimental studies.

Molecular Mechanism

Sulfone derivatives have been shown to enable catalytic C–C and C–X bond construction . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Sulfones are known to be versatile synthetic intermediates in organic chemistry , suggesting that this compound may have a stable structure. Specific studies on this compound are needed to confirm this.

Metabolic Pathways

Methionine, the parent compound, is a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine, suggesting that this compound may be involved in similar metabolic pathways .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGDRHNBSOQFMF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140707 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74086-45-6 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74086-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

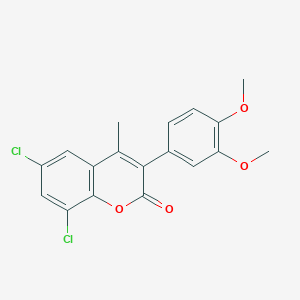

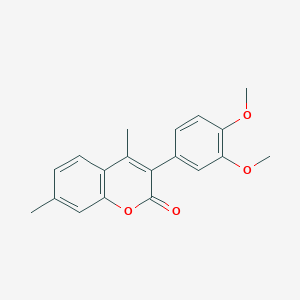

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Dichlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043041.png)